(R)-Carprofen chemical structure and stereochemistry
(R)-Carprofen chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Carprofen
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen.[1] While initially developed for human use, it is now primarily utilized in veterinary medicine to manage pain and inflammation, particularly in canines.[2][3] Carprofen's molecular structure features a chiral center, leading to the existence of two distinct stereoisomers, (R)-Carprofen and (S)-Carprofen, which exhibit different pharmacological and pharmacokinetic profiles.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of (R)-Carprofen.
Chemical Structure of Carprofen
Carprofen is characterized by a carbazole ring system substituted with a chlorine atom and a propionic acid side chain.[2] The IUPAC name for the racemic mixture is (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid.[4][6]
Physicochemical Properties of Carprofen
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClNO₂ | [4][6] |
| Molecular Weight | 273.71 g/mol | [2][6] |
| CAS Number | 53716-49-7 (racemic) | [4][6] |
| (R)-Carprofen CAS No. | 52263-83-9 | [2] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 197-198 °C | [7] |
| Solubility | Freely soluble in ethanol, practically insoluble in water. | [7][8] |
Stereochemistry of Carprofen
The presence of a chiral center at the alpha-carbon of the propionic acid side chain results in two enantiomers: (R)-(-)-Carprofen and (S)-(+)-Carprofen.[2][4] These enantiomers are non-superimposable mirror images of each other and can have markedly different biological activities due to their distinct three-dimensional arrangements.[2] Commercially available carprofen is typically a 50:50 racemic mixture of the (R) and (S) enantiomers.[2]
Stereoselective Pharmacodynamics
The anti-inflammatory effects of carprofen are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9] This inhibitory activity is highly stereoselective.
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(S)-Enantiomer: The (S)-enantiomer is the more potent inhibitor of both COX-1 and COX-2 enzymes.[2] In studies with canine cyclooxygenases, the (S)-enantiomer was found to be approximately 200 times more potent at inhibiting COX-2 than the (R)-enantiomer.[2]
-
(R)-Enantiomer: While significantly less potent as a COX inhibitor, the (R)-enantiomer is not biologically inert.[2] Its effects may be mediated through non-COX pathways, such as the inhibition of phospholipase A2, an upstream enzyme in the inflammatory cascade.[2] There is also evidence suggesting it may have central analgesic effects.[10]
Comparative COX Inhibition
| Compound | Target Enzyme | IC₅₀ Value (µM) |
| (R)-Carprofen | Canine COX-2 | 5.97 |
| (S)-Carprofen | Canine COX-2 | 0.0371 |
Table based on data from Benchchem.[2]
Stereoselective Pharmacokinetics
Significant differences are observed in the pharmacokinetic profiles of the two enantiomers across various species. In dogs, horses, and donkeys, the (R)-enantiomer is predominant in plasma following administration of the racemic mixture.[1][11][12] This is often due to stereoselective differences in protein binding, metabolism, and clearance.[2][13] For instance, the (S)-enantiomer of carprofen binds more extensively to human serum albumin than the (R)-enantiomer.[2] Minimal in-vivo conversion between the enantiomers has been observed.[5]
Pharmacokinetic Parameters of Carprofen Enantiomers in Horses (Low Dose, 0.7 mg/kg IV)
| Parameter | (R)-Carprofen | (S)-Carprofen |
| AUC (µg·h/mL) | 117.4 | 22.6 |
Table based on data from Lees et al.[1]
Experimental Protocols
Synthesis of Racemic Carprofen
A general synthesis pathway for carprofen involves multiple steps, often starting from a carbazole derivative.[4] One common route is as follows:
-
Chlorination: 2-acetylcarbazole is chlorinated at the 6-position.
-
Side-Chain Modification: The acetyl group is converted into a propanoic acid moiety through a series of reactions, which may include halogenation, cyanation, and hydrolysis.[4]
-
Purification: The final product, racemic carprofen, is purified.
More recent and cost-effective synthesis methods have been developed to improve industrial feasibility.[14][15]
Chiral Separation of (R)- and (S)-Carprofen
The resolution of racemic carprofen into its individual enantiomers is crucial for studying their distinct pharmacological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.
-
Sample Preparation: A solution of racemic carprofen is prepared in a suitable mobile phase solvent.
-
Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak ID, has shown good enantioselectivity for carprofen.[16]
-
Mobile Phase Optimization: The mobile phase composition, often a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomeric peaks.[16]
-
Detection: The separated enantiomers are detected using a UV detector.
-
Quantification: The concentration of each enantiomer is determined by integrating the area under its respective peak and comparing it to a standard curve.
Diagrams and Visualizations
Caption: Carprofen enantiomers and their primary biological targets.
Caption: Experimental workflow for carprofen enantiomer separation.
References
- 1. Pharmacodynamics and enantioselective pharmacokinetics of racemic carprofen in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-Carprofen | 52263-83-9 | Benchchem [benchchem.com]
- 3. Carprofen - Wikipedia [en.wikipedia.org]
- 4. Carprofen [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carprofen - LKT Labs [lktlabs.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Stereoselective disposition of carprofen, flunoxaprofen, and naproxen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
